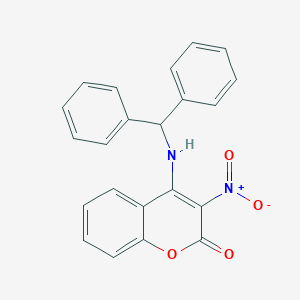
4-(benzhydrylamino)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzhydrylamino group and a nitro group attached to the chromen-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzhydrylamine with a suitable chromen-2-one precursor, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further functionalized for specific applications .
科学研究应用
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydrylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
2-Benzhydrylamino-4-thiazolidone: Similar in structure but contains a thiazolidone ring instead of a chromen-2-one core.
Benzydamine: A non-steroidal anti-inflammatory drug with a benzhydrylamino group but different core structure.
Uniqueness
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the presence of both benzhydrylamino and nitro groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
属性
分子式 |
C22H16N2O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
4-(benzhydrylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C22H16N2O4/c25-22-21(24(26)27)20(17-13-7-8-14-18(17)28-22)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23H |
InChI 键 |
YWCCYNNFGVQCDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















